molecular formula C7H12F3NO B2427809 2-Amino-1-(trifluoromethyl)cyclohexan-1-ol CAS No. 1334149-27-7

2-Amino-1-(trifluoromethyl)cyclohexan-1-ol

Cat. No.: B2427809
CAS No.: 1334149-27-7
M. Wt: 183.174
InChI Key: KWSACQWMYUUSMV-UHFFFAOYSA-N
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Description

2-Amino-1-(trifluoromethyl)cyclohexan-1-ol is a chemical compound with the molecular formula C7H12F3NO It is characterized by the presence of an amino group, a trifluoromethyl group, and a hydroxyl group attached to a cyclohexane ring

Scientific Research Applications

2-Amino-1-(trifluoromethyl)cyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of advanced materials with unique properties.

Safety and Hazards

The safety information available indicates that this compound may be hazardous. The associated hazard statements include H302, H315, H318, H319, H335 . Precautionary measures include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(trifluoromethyl)cyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexylamines .

Mechanism of Action

The mechanism of action of 2-Amino-1-(trifluoromethyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(trifluoromethyl)cyclohexan-1-ol is unique due to the presence of both an amino group and a trifluoromethyl group on the cyclohexane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-amino-1-(trifluoromethyl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)6(12)4-2-1-3-5(6)11/h5,12H,1-4,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSACQWMYUUSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334149-27-7
Record name 2-amino-1-(trifluoromethyl)cyclohexan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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